2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetic acid hydrochloride
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Overview
Description
2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetic acid hydrochloride is a complex organic compound with significant applications in medicinal chemistry and biological research. This compound is known for its role in the development of targeted protein degradation technologies and its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetic acid hydrochloride typically involves multiple steps, including substitution, click reaction, and addition reaction . The starting material is often 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to be efficient and cost-effective, ensuring that the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis process.
Oxidation and Reduction Reactions: These reactions can modify the functional groups present in the compound.
Addition Reactions: Used to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
The reactions typically involve reagents such as acids, bases, and catalysts under controlled temperature and pressure conditions. For example, the substitution reactions may use halogenated compounds as reagents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications.
Scientific Research Applications
2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and proteins involved in disease pathways. It can inhibit the activity of certain enzymes, leading to the degradation of target proteins through the ubiquitin-proteasome pathway . This mechanism is particularly useful in developing drugs for cancer treatment, where the degradation of oncogenic proteins can inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An earlier compound with similar structural features but different biological activities.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another derivative with improved therapeutic properties.
Uniqueness
2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetic acid hydrochloride is unique due to its specific molecular structure, which allows it to interact with a broader range of targets and exhibit higher efficacy in protein degradation . This makes it a valuable compound in the development of new therapeutic agents.
Properties
Molecular Formula |
C15H14ClN3O6 |
---|---|
Molecular Weight |
367.74 g/mol |
IUPAC Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C15H13N3O6.ClH/c19-10-5-4-9(13(22)17-10)18-14(23)7-2-1-3-8(12(7)15(18)24)16-6-11(20)21;/h1-3,9,16H,4-6H2,(H,20,21)(H,17,19,22);1H |
InChI Key |
KIGFGKRXGMHSPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)O.Cl |
Origin of Product |
United States |
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